Albendazole sulfone
Overview
Description
Albendazole sulfone is a major inactive metabolite of the anti-parasitic agent albendazole . It is an active metabolite of the benzimidazole anthelmintic albendazole and inhibits spore formation of E. hellem, E. cuniculi, and E. intestinalis in vitro .
Synthesis Analysis
The synthesis of Albendazole sulfone involves the use of albendazole as a starting material . The process involves oxidation reactions and the use of various reagents .Molecular Structure Analysis
The molecular structure of Albendazole sulfone is C12H15N3O4S . It has an exact mass of 297.08 and a molecular weight of 297.330 .Chemical Reactions Analysis
Albendazole sulfone is involved in various chemical reactions. It has been observed to undergo oxidation reactions for quantitative determination . It has also been observed in biotransformation reactions involving fungi .Physical And Chemical Properties Analysis
Albendazole sulfone has poor solubility and a high Kow coefficient, which leads to mainly root sorption and limited transport into higher parts of plants . Its saturation solubility and dissolution properties have been improved through salt formation .Scientific Research Applications
1. Detection of Albendazole and Its Metabolites in Animal-Origin Food
- Summary of Application : Albendazole sulfone is used in the development of an immunoassay for the simultaneous detection of Albendazole and its metabolites in animal-origin food . This is important because the overuse of Albendazole in the breeding industry can lead to drug resistance and a variety of toxic effects in humans .
- Methods of Application : A hapten, 5-(propylthio)-1H-benzo[d]imidazol-2-amine, was designed and synthesized, which maximally exposed the characteristic sulfanyl group of Albendazole to the animal immune system to induce the expected antibody . An antibody that can simultaneously detect Albendazole and its metabolites was obtained .
- Results or Outcomes : One monoclonal antibody (Mab) that can simultaneously detect Albendazole and its metabolites was obtained with IC50 values of 0.20, 0.26, 0.77, and 10.5 μg/L for Albendazole, Albendazole sulfone, Albendazole sulfoxide, and Albendazole-2-amino-sulfone in ic-ELISA under optimized conditions respectively .
2. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone
- Summary of Application : Albendazole sulfone is used in the study of the pharmacokinetics of Albendazole and its metabolites in hookworm-infected adolescents .
- Methods of Application : Quantification methods were developed and validated using liquid chromatography-tandem mass spectrometry to analyze Albendazole and its metabolites in wet samples (plasma and blood) and blood microsamples (dried-blood spots [DBS]; Mitra) .
- Results or Outcomes : Similar half-life (t1/2 = ∼1.5 h), time to reach the maximum concentration (tmax = ∼2 h), and maximum concentration (Cmax = 12.5 to 26.5 ng/ml) of Albendazole were observed in the four matrices .
3. Chemotherapeutic Treatment of AE
- Summary of Application : Albendazole sulfone is used as a scolicidal agent on hydatid cysts (in vitro) .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
4. Eco-friendly Oxidation of Sulfide Compounds
- Summary of Application : Albendazole is converted to ricobendazole or Albendazole sulfone using H2O2 as an oxidant and H2O as the solvent . This is part of an improved green route developed for the oxidation of sulfide compounds .
- Methods of Application : The reaction involves using H2O2 as an oxidant and H2O as the solvent . The reaction is carried out at room temperature .
- Results or Outcomes : High yields of the corresponding products were obtained by carrying out the reaction at room temperature .
5. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole
- Methods of Application : A series of solutions of albendazole, albendazole sulfone, and albendazole sulfoxide in blank plasma with different concentrations were analyzed using HPLC in the range from 0.1 μg/mL to 5 μg/mL .
- Results or Outcomes : In an in vivo pharmacokinetic study, the Cmax and Tmax of the active metabolized sulfoxide were changed from 2.81 µg/mL at 3 h to 10.2 µg/mL at 6 h and the AUC 0–48 was increased from 50.72 h⁎μg/mL to 119.95 h⁎μg/mL, indicating that the inclusion complex obtained can be used as a new oral therapeutic anti-anthelmintic and anti-tumor agent formulation .
6. Albendazole Sulfone as a Chemotherapeutic Agent
- Summary of Application : Albendazole sulfone is used as a chemotherapeutic agent for the treatment of Echinococcosis .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
Future Directions
Research has shown that Albendazole sulfone targets Wolbachia, a genus of bacteria that live inside the cells of their hosts, including a number of insects and other invertebrates . This suggests potential future directions for the use of Albendazole sulfone in treating diseases caused by Wolbachia .
properties
IUPAC Name |
methyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSJYOLYMZNKJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226167 | |
Record name | Albendazole sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Albendazole sulfone | |
CAS RN |
75184-71-3 | |
Record name | Albendazole sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75184-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Albendazole sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075184713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albendazole sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75184-71-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALBENDAZOLE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UIC88380G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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